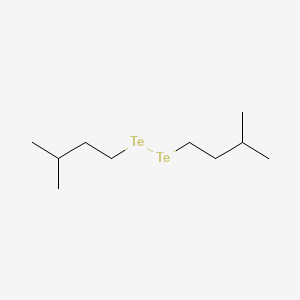
1-(9-Chlorononyl)-4-nitrosobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Chlorononyl)-4-nitrosobenzene is an organic compound that features a benzene ring substituted with a nitroso group and a 9-chlorononyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorononyl)-4-nitrosobenzene typically involves the nitration of benzene followed by the introduction of the 9-chlorononyl chain. The nitroso group can be introduced through a reaction with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
1-(9-Chlorononyl)-4-nitrosobenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
1-(9-Chlorononyl)-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(9-Chlorononyl)-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The 9-chlorononyl chain may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
1-(9-Chlorononyl)benzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Nitrosobenzene:
Uniqueness
1-(9-Chlorononyl)-4-nitrosobenzene is unique due to the presence of both the nitroso group and the 9-chlorononyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
81815-23-8 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC名 |
1-(9-chlorononyl)-4-nitrosobenzene |
InChI |
InChI=1S/C15H22ClNO/c16-13-7-5-3-1-2-4-6-8-14-9-11-15(17-18)12-10-14/h9-12H,1-8,13H2 |
InChIキー |
RROOUMIICKCVNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCCCCCCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


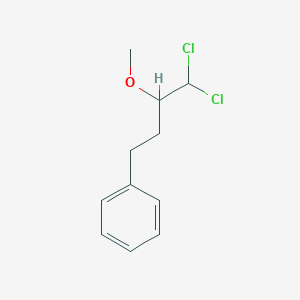
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)


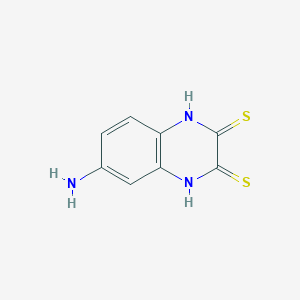
phosphane](/img/structure/B14416070.png)
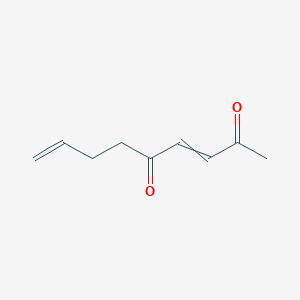
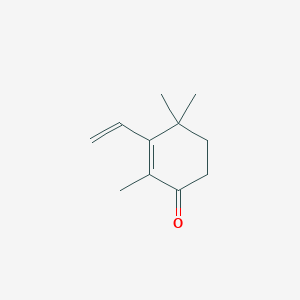
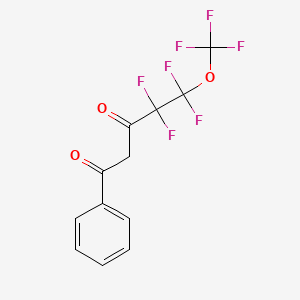



![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
